2,2,3,3,4,4,5,5,5-Nonafluoropentanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSWGKFIWBVLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CHO, C5HF9O | |
| Record name | Pentanal, 2,2,3,3,4,4,5,5,5-nonafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377824 | |
| Record name | Perfluorovaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-53-1 | |
| Record name | Perfluorovaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 375-53-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Methodologies for 2,2,3,3,4,4,5,5,5 Nonafluoropentanal
Direct Synthesis Approaches to Perfluorinated Aldehydes
The direct synthesis of perfluorinated aldehydes, including 2,2,3,3,4,4,5,5,5-nonafluoropentanal, involves methods that construct the aldehyde functionality directly from a perfluoroalkyl source. A prominent strategy is the formylation of perfluoroalkyl halides.
One effective method involves the reaction of per(poly)fluoroalkyl iodides or bromides with N,N-dimethylformamide (DMF) as the formylating agent. researchgate.net This reaction can be promoted by a bimetallic redox system, such as lead(II) bromide (PbBr₂) as a catalyst with aluminum (Al) powder, or by using stannous salts and aluminum powder. researchgate.net These reactions proceed under mild conditions to afford the corresponding perfluoroalkyl aldehydes in good to excellent yields. researchgate.net The mechanism is thought to involve the formation of an organometallic intermediate, such as a perfluoroorganozinc compound when zinc is used, which then reacts with DMF to generate the aldehyde. researchgate.net
Another significant direct approach in aldehyde synthesis is hydroformylation, also known as the oxo-process, which converts an alkene into an aldehyde by adding a formyl group and a hydrogen atom across the double bond. libretexts.org This reaction is catalyzed by transition metal complexes, typically of cobalt or rhodium. ntu.ac.uk While widely used for non-fluorinated alkenes, its application to perfluoroalkenes presents unique challenges. However, the conceptual framework provides a pathway for the direct conversion of a C4 perfluoroalkene, such as octafluoro-1-butene, to this compound using synthesis gas (a mixture of CO and H₂). libretexts.orgntu.ac.uk The efficiency and selectivity (i.e., the ratio of linear to branched aldehydes) of hydroformylation are highly dependent on the catalyst system, with modern rhodium-phosphine complexes offering milder reaction conditions compared to traditional cobalt catalysts. ntu.ac.ukacs.org
Transformation Reactions from Related Perfluorinated Precursor Compounds
A more common route to this compound involves the functional group interconversion of readily available perfluorinated precursors. The most logical starting points are perfluoropentanoic acid and its corresponding alcohol, 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol.
Reduction of Perfluoropentanoic Acid and its Derivatives: Perfluoropentanoic acid (PFPeA) is a stable and common perfluorinated compound that can serve as a key precursor. nih.gov The direct reduction of carboxylic acids to aldehydes is a challenging transformation, as the reaction often proceeds to the corresponding primary alcohol. However, selective methods have been developed. A notable modern approach utilizes visible light photoredox catalysis to achieve the direct and selective reduction of various carboxylic acids to aldehydes using a hydrosilane as the reducing agent. rsc.org This method is valued for its mild conditions, high yields, and tolerance of a wide range of functional groups. rsc.org Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as a perfluoroacyl chloride or fluoride, which can then be reduced to the aldehyde using standard reducing agents under controlled conditions.
Oxidation of 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol: The oxidation of the primary alcohol, 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol, is a highly effective and direct route to the target aldehyde. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. The Swern oxidation is a widely used method that meets these criteria. psiberg.com This reaction employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.org The Swern oxidation is known for its mild reaction conditions (typically performed at -78 °C) and broad functional group tolerance, making it ideal for sensitive substrates. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of an alkoxysulfonium ion, which then undergoes an elimination reaction mediated by the base to yield the aldehyde, dimethyl sulfide, and other byproducts. wikipedia.org
Strategic Considerations in the Design of Fluorine-Containing Synthesis Routes
The synthesis of highly fluorinated compounds like this compound is governed by the unique properties imparted by fluorine atoms. fraunhofer.de The design of synthetic routes must account for several key factors:
Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry, making perfluorinated chains exceptionally stable and resistant to chemical and thermal degradation. fraunhofer.dersc.org This stability means that harsh reaction conditions are often required to effect transformations, yet it also allows for the use of potent reagents that might otherwise degrade a non-fluorinated molecule.
Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly influences the reactivity of adjacent functional groups. In this compound, the perfluorobutyl group makes the aldehyde carbonyl carbon highly electrophilic and can affect the stability of intermediates in synthetic reactions.
Specialized Reagents: The unique electronic nature of fluorinated substrates often necessitates the use of specialized reagents and synthetic methods that are not commonly employed in traditional organic synthesis. conicet.gov.ar
Radical Pathways: Many syntheses involving perfluoroalkyl groups proceed via radical intermediates. conicet.gov.arnih.gov Perfluoroalkyl iodides, for instance, are common precursors for generating perfluoroalkyl radicals under thermal or photochemical conditions, which can then be used in various coupling and addition reactions. nih.govmdpi.com
Methodological Advancements in the Preparation of Hindered Perfluorinated Aldehydes
The term "hindered" in the context of perfluorinated aldehydes can refer to both steric bulk and the electronic deactivation caused by the electron-withdrawing fluoroalkyl chain. Recent methodological advancements have focused on developing milder and more efficient reactions to overcome these challenges.
Photocatalysis has emerged as a powerful tool in organofluorine chemistry. mdpi.com As mentioned, visible-light-mediated photoredox catalysis enables the selective reduction of perfluorinated carboxylic acids to their corresponding aldehydes under exceptionally mild conditions, a significant improvement over traditional methods that often require harsh reagents. rsc.org Similarly, the photochemical activation of perfluoroalkyl iodides to generate radicals provides a gentle pathway to key intermediates, avoiding the high temperatures or aggressive reagents sometimes needed for C-I bond cleavage. nih.govmdpi.com
Advances in catalysis also play a crucial role. The development of highly active palladium catalysts, for example, has enabled the formylation of aryl iodides using formic acid or even carbon dioxide as the C1 source under mild conditions. organic-chemistry.orgrsc.org While not yet demonstrated specifically for perfluoroalkyl iodides, these advanced catalytic systems represent the frontier of aldehyde synthesis and hold potential for adaptation to fluorinated substrates. These modern methods offer greater control and functional group tolerance, which is essential when constructing complex molecules containing the electronically demanding perfluorinated aldehyde moiety.
Data Tables
Table 1: Summary of Synthetic Methodologies
| Method | Precursor | Key Reagents | Product | Notes |
|---|---|---|---|---|
| Direct Formylation researchgate.net | Perfluoro-n-butyl iodide | DMF, SnCl₂, Al | This compound | A direct conversion of a perfluoroalkyl halide to the aldehyde. |
| Hydroformylation libretexts.orgntu.ac.uk | Octafluoro-1-butene | CO, H₂, Rh or Co catalyst | This compound | A conceptual direct route involving addition across a C=C bond. |
| Carboxylic Acid Reduction rsc.org | Perfluoropentanoic acid | Hydrosilane, Photocatalyst | This compound | A modern, selective method using visible light. |
| Alcohol Oxidation (Swern) psiberg.comwikipedia.org | 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol | DMSO, Oxalyl chloride, Et₃N | This compound | A classic, mild, and high-yielding oxidation. |
Reactivity and Mechanistic Studies of 2,2,3,3,4,4,5,5,5 Nonafluoropentanal
Intrinsic Reactivity of the Aldehyde Functional Group in a Perfluorinated Context
The reactivity of the aldehyde functional group in 2,2,3,3,4,4,5,5,5-nonafluoropentanal is dominated by the powerful electron-withdrawing inductive effect of the nine fluorine atoms. Fluorine, being the most electronegative element, creates a strong dipole along each carbon-fluorine bond. nih.gov This cumulative effect is transmitted through the carbon chain to the carbonyl group (C=O). masterorganicchemistry.com Consequently, the carbonyl carbon becomes significantly more electron-deficient (electrophilic) compared to simple alkyl aldehydes. libretexts.org This heightened electrophilicity is the primary driver for the characteristic reactions of perfluorinated aldehydes, making them highly susceptible to attack by nucleophiles and influencing the stability of reaction intermediates and products. masterorganicchemistry.com
Nucleophilic Addition Reactions to the Carbonyl Center
Nucleophilic addition is a fundamental reaction of aldehydes and ketones. libretexts.org The process begins with the attack of a nucleophile on the electrophilic carbonyl carbon, causing the carbon to rehybridize from sp² to sp³ and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org In the case of this compound, this reaction is particularly facile. The strong inductive effect of the nonafluoropentyl group makes the carbonyl carbon an exceptionally potent electrophile, readily accepting electrons from a wide array of nucleophiles. masterorganicchemistry.com
Common nucleophilic addition reactions include:
Addition of Hydride Reagents: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reducing agents for aldehydes, providing a source of the hydride ion (H⁻). msu.edu Reaction with this compound yields the corresponding primary alcohol, 2,2,3,3,4,4,5,5,5-nonafluoro-1-pentanol.
Addition of Organometallic Reagents: Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) act as carbon nucleophiles, attacking the carbonyl carbon to form a new carbon-carbon bond. msu.edu Subsequent protonation of the resulting alkoxide yields a secondary alcohol.
Addition of Cyanide: The cyanide ion (CN⁻), typically from a source like hydrogen cyanide (HCN) or sodium cyanide (NaCN), adds to the carbonyl group to form a cyanohydrin. wikipedia.org This reaction is often base-catalyzed.
The rate of these addition reactions is generally faster for this compound than for non-fluorinated aldehydes due to the enhanced electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Condensation Reactions Involving Perfluorinated Aldehydes
Condensation reactions, such as the aldol (B89426) condensation, typically require the formation of an enolate ion by deprotonation of an α-hydrogen. In this compound, the α-carbon (C2) bears two fluorine atoms and no hydrogen atoms. Therefore, it cannot form an enolate and cannot act as the nucleophilic component in a traditional self-condensation reaction.
However, it can readily act as the electrophilic partner in crossed-condensation reactions with other enolizable carbonyl compounds. For example, in a Knoevenagel condensation, this compound would be an excellent substrate, reacting with the carbanion generated from an active methylene (B1212753) compound (e.g., diethyl malonate) to form a new carbon-carbon double bond after dehydration. The high electrophilicity of the perfluorinated aldehyde drives such reactions forward.
Oxidation and Reduction Pathways of this compound
Oxidation: Aldehydes are readily oxidized to carboxylic acids. athabascau.ca this compound can be oxidized to form 2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid. This transformation is a key process in atmospheric chemistry, where oxidation is initiated by radicals such as the hydroxyl radical (OH) or chlorine atoms (Cl). nih.govfigshare.com Studies on the atmospheric oxidation of perfluorinated aldehyde hydrates show that the process efficiently yields the corresponding perfluorinated carboxylic acid (PFCA). nih.govfigshare.com For instance, the chlorine-initiated oxidation of a similar compound, CF₃CH(OH)₂, resulted in a near-quantitative yield of trifluoroacetic acid. nih.govfigshare.com Classical laboratory reagents that oxidize aldehydes, such as Tollens' reagent (a silver-mirror test) or Fehling's reagent, would also be expected to react, given the inherent reactivity of the aldehyde group. wikipedia.orgathabascau.ca
Reduction: As mentioned in section 3.1.1, the reduction of the aldehyde group is a common transformation. The carbonyl group is reduced to a primary alcohol, 2,2,3,3,4,4,5,5,5-nonafluoro-1-pentanol. This is typically achieved with high efficiency using complex metal hydrides like NaBH₄ or LiAlH₄. msu.edu
Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound
Nucleophilic addition to the carbonyl group of this compound has important stereochemical implications. The carbonyl carbon is sp²-hybridized and trigonal planar. libretexts.org When a nucleophile attacks, this carbon becomes sp³-hybridized and tetrahedral. If the addition creates a new stereocenter, the stereochemical outcome is determined by the direction of nucleophilic attack. libretexts.orguou.ac.in
Since this compound itself is achiral, attack by an achiral nucleophile from either face of the planar carbonyl group is equally probable, resulting in a racemic mixture (a 50:50 mixture of enantiomers) of the product. libretexts.org
Diastereoselectivity becomes a consideration when either the aldehyde or the nucleophile is already chiral. If a chiral reagent is used to attack the achiral aldehyde, the two transition states leading to the different enantiomeric products will be diastereomeric and have different energies, leading to an unequal mixture of enantiomers (kinetic resolution). Similarly, if a chiral center already exists within the attacking nucleophile, the approach to the two faces of the carbonyl will be sterically and electronically different, leading to the formation of diastereomeric products in unequal amounts. The bulky and electronically unique C₄F₉ group can exert a significant influence on the stereochemical course of such reactions, potentially leading to high levels of diastereoselectivity.
Influence of Fluorine Atoms on Reaction Kinetics and Thermodynamic Profiles
The presence of fluorine atoms profoundly impacts both the kinetics (reaction rates) and thermodynamics (energy profiles) of reactions involving this compound.
Kinetics: The rate of nucleophilic addition to the carbonyl carbon is significantly accelerated. The electron-withdrawing fluorine atoms increase the partial positive charge on the carbonyl carbon, making it a "harder" and more reactive electrophile, which lowers the activation energy for the reaction. masterorganicchemistry.comrsc.org
Recent kinetic studies on the atmospheric reactions of similar perfluorinated aldehydes provide quantitative data on their reactivity.
Table 1: Rate Constants for Gas-Phase Reactions of Perfluorinated Aldehydes and Their Hydrates at ~296 K
| Reactant | Reaction Partner | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Source |
|---|---|---|---|
| C₄F₉CH(OH)₂ | Cl Atom | (5.84 ± 0.92) x 10⁻¹³ | nih.govfigshare.com |
| C₄F₉CH(OH)₂ | OH Radical | (1.22 ± 0.26) x 10⁻¹³ | nih.govfigshare.com |
| C₂F₅CHO | HO₂ Radical | 1.19 x 10⁻¹³ (at 298 K) | copernicus.org |
| C₃F₇CHO | HO₂ Radical | 7.92 x 10⁻¹⁴ (at 298 K) | copernicus.org |
Hydration Equilibria and Reaction Mechanisms of Perfluorinated Aldehyde Hydrates
A hallmark of perfluorinated aldehydes is their propensity to form stable hydrates (gem-diols) in the presence of water. The reaction is a nucleophilic addition of water to the carbonyl group.
C₄F₉CHO + H₂O ⇌ C₄F₉CH(OH)₂
For most simple aldehydes, this equilibrium lies far to the left, favoring the aldehyde. However, for this compound, the equilibrium is shifted significantly to the right. wikipedia.orgnih.gov The powerful electron-withdrawing C₄F₉ group strongly destabilizes the carbonyl group and stabilizes the resulting hydrate (B1144303), where the electron density can be more effectively dispersed. researchgate.net Experimental studies have shown that bubbling a similar perfluorinated aldehyde, trifluoroacetaldehyde (B10831) (CF₃CHO), through water results in over 80% conversion to the hydrate form within seconds. nih.govfigshare.com
These hydrates are not inert. They are key intermediates in the atmospheric oxidation of perfluorinated aldehydes. nih.gov The reaction mechanism involves the abstraction of a hydrogen atom from one of the hydroxyl groups of the hydrate by an atmospheric oxidant like the OH radical. This initiates a sequence of reactions that ultimately leads to the formation of a stable perfluorinated carboxylic acid and water. nih.govfigshare.com The kinetics of these hydrate reactions are relatively fast, as shown in Table 1, indicating they are a significant environmental transformation pathway. nih.gov
Derivatization Chemistry of 2,2,3,3,4,4,5,5,5 Nonafluoropentanal
Development of Derivatization Reagents for Analytical and Detection Purposes
The detection and quantification of aldehydes often require derivatization to improve their analytical properties. researchgate.net A variety of reagents have been developed to react with the carbonyl group of aldehydes, converting them into derivatives that are more easily detected by methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.org
Key reagents for aldehyde derivatization include:
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This is a widely used reagent that reacts with aldehydes to form oxime derivatives. researchgate.netsigmaaldrich.com The resulting PFBHA-oximes are highly volatile and stable, making them ideal for GC analysis, particularly with an electron capture detector (ECD) which is sensitive to the fluorine atoms. sigmaaldrich.comgcms.cz The reaction with PFBHA is quantitative and avoids the decomposition issues seen with other reagents. sigmaaldrich.com
2,4-Dinitrophenylhydrazine (2,4-DNPH): This is a classic reagent for detecting carbonyl compounds. libretexts.org It reacts with aldehydes to form 2,4-dinitrophenylhydrazones, which are colored and can be analyzed by HPLC with UV detection. wikipedia.org However, derivatization with PFBHA is often preferred as it avoids issues like decomposition at high temperatures. sigmaaldrich.com
Fluorescent Tagging Reagents: For highly sensitive fluorescence detection in HPLC, reagents like 2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC) have been developed. nih.gov These reagents label aldehydes to produce derivatives with strong fluorescence, allowing for very low detection limits. nih.gov
D-cysteine: A simple derivatization method using D-cysteine has been developed for the determination of aldehydes by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The reaction forms thiazolidine-4-carboxylic acid derivatives. nih.gov
The choice of reagent depends on the analytical method, the required sensitivity, and the sample matrix. For a fluorinated aldehyde like 2,2,3,3,4,4,5,5,5-nonafluoropentanal, reagents that enhance its inherent properties, such as fluorinated derivatizing agents for ECD detection, are particularly effective.
Table 1: Common Derivatization Reagents for Aldehyde Analysis
| Reagent | Abbreviation | Derivative Formed | Primary Analytical Method | Key Advantage | Reference |
|---|---|---|---|---|---|
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Oxime | GC-ECD, GC-MS | Forms stable, highly volatile derivatives with excellent ECD response. sigmaaldrich.comgcms.cz | researchgate.netsigmaaldrich.comgcms.cz |
| 2,4-Dinitrophenylhydrazine | 2,4-DNPH | Hydrazone | HPLC-UV | Forms colored derivatives suitable for UV detection. libretexts.orgwikipedia.org | libretexts.orgwikipedia.org |
| 2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine | DBCEEC | Hydrazone | HPLC-Fluorescence | Provides highly sensitive fluorescence detection. nih.gov | nih.gov |
| D-cysteine | - | Thiazolidine-4-carboxylic acid | LC-MS/MS | Simple, rapid reaction for MS-based detection. nih.gov | nih.gov |
Synthetic Derivatization Strategies for Expanding Molecular Diversity
Beyond analytical purposes, the derivatization of this compound is a powerful strategy for creating new molecules and expanding chemical diversity. The reactive aldehyde group serves as a handle for introducing a wide range of functionalities. The reaction of aldehydes with hydrazines to form hydrazones is a fundamental transformation in organic synthesis, serving as a precursor for more complex molecules like pyrazoles. wikipedia.orgnih.gov
Synthetic derivatization can lead to a variety of downstream products. For instance, this compound can be transformed into alcohols, acids, and various nitrogen-containing heterocycles. These transformations are key to developing new materials, pharmaceuticals, and agrochemicals.
Table 2: Examples of Synthetic Derivatives from this compound
| Derivative Name | Chemical Class | Potential Synthetic Route | Reference |
|---|---|---|---|
| 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol | Fluorinated Alcohol | Reduction of the aldehyde group | lookchem.com |
| Perfluoropentanoic acid | Perfluorinated Carboxylic Acid | Oxidation of the aldehyde group | lookchem.com |
| N-(5,5,5,4,4,3,3,2,2-nonafluoropentylidene)benzylamine | Imine (Schiff Base) | Condensation with benzylamine | lookchem.com |
| 1-(Methyl 2-O-cyclohexylcarbamoyl-6-deoxy-α-D-altropyranosido-6-yl)-4-perfluorobutyl-1,2,3-triazole | Triazole | Multi-step synthesis involving cycloaddition | lookchem.com |
Mechanistic Investigations of Derivatization Reactions, e.g., Oxime and Hydrazone Formation
The formation of oximes and hydrazones from aldehydes like this compound are classic examples of nucleophilic addition to a carbonyl group, followed by an elimination step.
Oxime Formation: Oximes are formed by the reaction of an aldehyde with hydroxylamine (B1172632) (NH₂OH). wikipedia.orgscribd.com The mechanism proceeds as follows:
Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. scribd.com This breaks the C=O pi bond, placing a negative charge on the oxygen and a positive charge on the nitrogen, forming a tetrahedral intermediate. scribd.com
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, creating a neutral carbinolamine intermediate.
Protonation of Hydroxyl Group: The oxygen of the hydroxyl group on the intermediate is protonated by an acid catalyst, converting it into a good leaving group (water).
Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, expelling a water molecule and forming a protonated oxime.
Deprotonation: A base removes the proton from the nitrogen, yielding the final oxime product and regenerating the acid catalyst. masterorganicchemistry.com
Hydrazone Formation: The mechanism for hydrazone formation is analogous to oxime formation, involving the reaction of an aldehyde with hydrazine (B178648) (H₂NNH₂) or a substituted hydrazine. wikipedia.orgnumberanalytics.com
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbonyl carbon, leading to a zwitterionic tetrahedral intermediate. numberanalytics.com
Proton Transfer: An intramolecular proton transfer from the positively charged nitrogen to the negatively charged oxygen results in a neutral amino-alcohol intermediate.
Protonation of Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group.
Dehydration: The nitrogen's lone pair facilitates the elimination of a water molecule, forming a C=N double bond.
Deprotonation: A final deprotonation step yields the stable hydrazone product. libretexts.org
These reactions are typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and facilitates the dehydration step. numberanalytics.com
Considerations for Enhancing Volatility and Chromatographic Behavior through Derivatization
A primary objective of derivatization in gas chromatography (GC) is to increase the volatility of analytes that would otherwise not be suitable for this technique. researchgate.net Compounds with polar functional groups, such as aldehydes, can exhibit low volatility and may interact with the stationary phase of the GC column, leading to poor peak shape and inaccurate results. researchgate.net
Derivatization addresses these issues in several ways:
Increased Volatility: By replacing the polar carbonyl group of this compound with a less polar, more stable group (like an oxime or hydrazone), the resulting derivative becomes more volatile and can be analyzed at lower temperatures without thermal decomposition. researchgate.netresearchgate.net
Improved Peak Shape: Derivatization reduces intermolecular hydrogen bonding and minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks. researchgate.netgcms.cz
Enhanced Detector Response: Derivatizing with a reagent containing halogens, such as PFBHA, significantly enhances the response of an electron capture detector (ECD). libretexts.orggcms.cz The high fluorine content of both the analyte (nonafluoropentanal) and the reagent (PFBHA) makes this an exceptionally sensitive combination for trace analysis. libretexts.org Acylation with fluorinated reagents can also improve detectability. libretexts.org
Table 3: Effects of Derivatization on Chromatographic Properties
| Consideration | Effect of Derivatization | Example for Nonafluoropentanal | Reference |
|---|---|---|---|
| Volatility | Increases volatility by masking the polar carbonyl group. | Conversion to a PFBHA-oxime ether. | researchgate.netresearchgate.netgcms.cz |
| Thermal Stability | Forms more thermally stable derivatives, preventing on-column degradation. | PFBHA derivatives do not decompose at elevated temperatures. sigmaaldrich.com | researchgate.netsigmaaldrich.com |
| Peak Symmetry | Reduces tailing by minimizing interactions with the GC column and inlet. | Derivatization reduces analyte adsorption in the GC system. gcms.cz | researchgate.netgcms.cz |
| Detector Sensitivity (ECD) | Increases response by introducing additional electronegative atoms (e.g., fluorine). | Reaction with PFBHA adds a pentafluorobenzyl group, greatly enhancing ECD signal. libretexts.orggcms.cz | libretexts.orggcms.cz |
Compound Index
Advanced Spectroscopic and Structural Elucidation Methodologies for 2,2,3,3,4,4,5,5,5 Nonafluoropentanal
Application of Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. epj-conferences.org For 2,2,3,3,4,4,5,5,5-nonafluoropentanal, these techniques allow for the unambiguous identification of the aldehyde group and the extensive C-F linkages.
The infrared spectrum is dominated by extremely strong absorption bands corresponding to the C-F stretching modes. scispace.com These are typically observed in the 1300-1100 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the aldehyde group is also a prominent feature, expected to appear as a strong, sharp band. The electron-withdrawing nature of the perfluoroalkyl chain increases the frequency of the C=O stretch compared to non-fluorinated alkanals, shifting it to a higher wavenumber, typically in the range of 1730-1750 cm⁻¹. vscht.cz
A key diagnostic feature for the aldehyde is the C-H stretch of the formyl group (-CHO). This typically gives rise to two weak to medium bands: one near 2850-2950 cm⁻¹ and another, often more distinct, band near 2700-2800 cm⁻¹. nist.gov
Raman spectroscopy provides complementary information. carlroth.com While the C-F stretches are also Raman active, the C=O stretch will be a strong band. Raman spectroscopy is particularly useful for observing symmetric vibrations, which can be weak in the IR spectrum. beilstein-journals.orgbeilstein-journals.org
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Aldehyde C-H Stretch | -CHO | ~2720 and ~2820 | Medium to Weak | Medium |
| Carbonyl C=O Stretch | -C=O | ~1740 | Strong | Strong |
| C-F Stretches | -CF₃, -CF₂- | 1100 - 1300 | Very Strong | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. Both ¹H and ¹⁹F NMR are essential for a comprehensive analysis. nih.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be very simple, showing a single signal corresponding to the aldehydic proton. This proton is directly attached to the carbonyl carbon, which is adjacent to a difluoromethylene (-CF₂-) group. Due to the coupling with the two equivalent fluorine atoms on the C2 carbon (a three-bond coupling, ³JHF), this signal should appear as a triplet. The strong deshielding effect of the carbonyl group and the adjacent perfluoroalkyl chain would shift this signal significantly downfield, likely in the δ 9.5 - 10.0 ppm range. nist.gov
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides detailed information about the fluorinated backbone of the molecule. acs.orgchemicalbook.com Since there are four chemically distinct fluorine environments, four signals are expected. The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion lead to well-resolved spectra. wikipedia.org
The expected signals are:
-CF₃ group (C5): A triplet, due to coupling (³JFF) with the two fluorine atoms on C4. Expected chemical shift is around -81 ppm.
-CF₂- group (C4): A quartet, due to coupling (³JFF) with the three fluorine atoms of the -CF₃ group. This signal will be further split into triplets by the C3 -CF₂- group, resulting in a complex multiplet (quartet of triplets). Expected chemical shift is around -125 ppm.
-CF₂- group (C3): A triplet of triplets, due to coupling with the fluorine atoms on C2 and C4. Expected chemical shift is around -120 ppm.
-CF₂- group (C2): A triplet, due to coupling (³JFF) with the two fluorine atoms on C3. This signal will also show a smaller coupling (³JFH) to the aldehyde proton. Expected chemical shift is around -130 ppm. nih.gov
Table 2: Predicted ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |
|---|---|---|---|---|
| ¹H | C1 (-CHO) | 9.5 - 10.0 | Triplet (t) | C2-F₂ |
| ¹⁹F | C5 (-CF₃) | ~ -81 | Triplet (t) | C4-F₂ |
| ¹⁹F | C4 (-CF₂-) | ~ -125 | Quartet of Triplets (qt) | C5-F₃, C3-F₂ |
| ¹⁹F | C3 (-CF₂-) | ~ -120 | Triplet of Triplets (tt) | C4-F₂, C2-F₂ |
Mass Spectrometry (GC-MS and LC-MS/MS) for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is invaluable for determining the molecular weight and elucidating the fragmentation pathways of volatile compounds like this compound.
The molecular weight of the compound is 248.02 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 248 would be observed. Aldehydes typically undergo characteristic fragmentation patterns. nist.gov The most prominent fragmentation for this molecule is expected to be α-cleavage, which is the cleavage of the bond between the C1 carbonyl carbon and the C2 carbon. nih.gov
This α-cleavage can result in two primary fragment ions:
[C₄F₉]⁺: Loss of the formyl radical (•CHO, mass 29) results in the nonafluorobutyl cation at m/z 219 . This perfluoroalkyl cation is relatively stable and is expected to be a very abundant, likely the base peak, in the spectrum.
[CHO]⁺: Loss of the nonafluorobutyl radical (•C₄F₉, mass 219) results in the formyl cation at m/z 29 .
Further fragmentation of the abundant [C₄F₉]⁺ ion is expected, leading to a series of smaller perfluoroalkyl cations by the successive loss of CF₂ units. This creates a characteristic pattern of peaks separated by 50 mass units. A McLafferty rearrangement is not possible for this molecule due to the absence of a γ-hydrogen atom. dtic.mil
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 248 | [C₅HF₉O]⁺˙ | Molecular Ion (M⁺˙) |
| 219 | [C₄F₉]⁺ | M⁺˙ - •CHO (α-cleavage) |
| 169 | [C₃F₇]⁺ | [C₄F₉]⁺ - CF₂ |
| 119 | [C₂F₅]⁺ | [C₃F₇]⁺ - CF₂ |
| 69 | [CF₃]⁺ | [C₂F₅]⁺ - CF₂ |
X-ray Crystallography and Electron Diffraction Studies for Solid-State Structure (if applicable)
Determining the precise three-dimensional arrangement of atoms in a molecule requires diffraction techniques such as X-ray crystallography for solids or gas-phase electron diffraction (GED) for volatile compounds. researchgate.net
X-ray Crystallography: As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. The compound exists as a liquid at room temperature with a relatively low boiling point, which complicates the growth of single crystals suitable for X-ray analysis. Such a study would necessitate in-situ cryo-crystallography techniques.
Electron Diffraction: Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds, free from the intermolecular forces present in a crystal lattice. researchgate.net This method has been successfully applied to determine the bond lengths, angles, and conformational preferences of various small fluorinated molecules. aist.go.jpchemicalbook.com A GED study of this compound could provide valuable data on the C-F, C-C, C=O, and C-H bond lengths and the torsional angles that define its conformational preferences in the gas phase. However, no such study for this specific aldehyde has been published to date. Theoretical calculations on related perfluorinated aldehydes suggest that the perfluoroalkyl chain significantly influences the properties of the adjacent functional group. acs.orgnih.gov
Computational and Theoretical Chemistry of 2,2,3,3,4,4,5,5,5 Nonafluoropentanal
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Elucidation
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2,2,3,3,4,4,5,5,5-nonafluoropentanal, these methods provide a precise picture of its ground-state structure.
The process begins with geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. This search for the global minimum on the potential energy surface (PES) yields the equilibrium structure. lsu.edu Ab initio methods, such as Hartree-Fock (HF) theory, and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed for this purpose. gatech.edu These methods solve approximations of the electronic Schrödinger equation to determine the electronic energy and wavefunction. utah.edu
For a molecule like nonafluoropentanal, the strong electronegativity of the fluorine atoms significantly influences the electronic structure, pulling electron density away from the carbon backbone and the carbonyl group. This results in highly polarized C-F bonds and a very electron-deficient (electrophilic) carbonyl carbon. Quantum chemical calculations quantify these effects, providing values for bond lengths, bond angles, and dihedral angles that define the molecule's geometry.
Table 1: Predicted Molecular Geometry Parameters for this compound This interactive table contains representative geometrical parameters calculated using quantum chemical methods (e.g., DFT B3LYP/6-31G(d)). The values are based on established data for similar perfluorinated compounds.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C=O | ~1.20 Å |
| C-H (aldehyde) | ~1.10 Å | |
| Cα-Cβ | ~1.54 Å | |
| C-F (average) | ~1.34 Å | |
| Bond Angle | O=C-H | ~125° |
| O=C-Cα | ~123° | |
| F-C-F | ~108° | |
| Dihedral Angle | H-C-Cα-Cβ | ~180° (anti-periplanar) |
Density Functional Theory (DFT) in Predicting Spectroscopic Signatures and Tautomeric Forms
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost, making it ideal for predicting a range of molecular properties, including spectroscopic signatures. unimelb.edu.au
Vibrational Spectroscopy (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum and scattering peaks in a Raman spectrum. For nonafluoropentanal, strong characteristic peaks would be predicted for the C=O stretch (typically around 1750-1780 cm⁻¹ for highly fluorinated aldehydes), C-H stretch, and various C-F stretching modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict NMR chemical shifts. researchgate.netchemrxiv.org For nonafluoropentanal, ¹⁹F NMR is particularly informative. Calculations would predict distinct signals for the CF₃ group and the different CF₂ groups, with chemical shifts influenced by their proximity to the electron-withdrawing aldehyde group. researchgate.net
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. unimelb.edu.au For nonafluoropentanal, the primary electronic transition would be the n → π* transition associated with the carbonyl group, which is expected to occur in the UV region.
Tautomeric Forms: DFT can be used to investigate the relative stability of tautomers. For nonafluoropentanal, the keto-enol tautomerism (2,2,3,3,4,4,5,5,5-nonafluoropent-1-en-1-ol) can be modeled. Calculations of the energies of both the keto and enol forms would show that the keto form is overwhelmingly more stable, as the C=C double bond in the enol form is highly destabilized by the attached fluorine atoms.
Table 2: Predicted Spectroscopic Data for this compound using DFT This interactive table provides expected values for key spectroscopic features based on DFT calculations.
| Spectroscopy | Feature | Predicted Value |
| IR | C=O Stretch | 1765 cm⁻¹ |
| C-F Stretches | 1100-1300 cm⁻¹ (multiple bands) | |
| ¹⁹F NMR | -CF₃ | ~ -81 ppm (relative to CFCl₃) |
| -CF₂- (at C4) | ~ -121 ppm | |
| -CF₂- (at C3) | ~ -124 ppm | |
| -CF₂- (at C2) | ~ -118 ppm | |
| UV-Vis | n → π* Transition (λ_max) | ~ 290 nm |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to explore the molecule's dynamic behavior over time. nih.gov MD simulates the movement of atoms and molecules by solving Newton's equations of motion, where the forces between atoms are calculated using a pre-defined model called a force field. nih.govacs.org
For a flexible molecule like nonafluoropentanal, MD simulations are crucial for:
Conformational Analysis: The perfluoro-n-butyl chain has several rotatable C-C bonds. MD simulations can sample the vast conformational space by simulating the molecule's motion over nanoseconds or longer. nih.gov This analysis reveals the probability of finding the molecule in different conformations (e.g., gauche vs. anti arrangements of the carbon backbone) and the energy barriers between them. The fluorinated chain is expected to adopt a helical or twisted conformation due to steric repulsion between the large fluorine atoms.
Intermolecular Interactions: In a liquid or solid phase, nonafluoropentanal molecules interact with each other. MD simulations can model these interactions, which are dominated by strong dipole-dipole forces due to the polar carbonyl group and weak van der Waals forces (London dispersion forces) along the fluorinated chains. Analysis of radial distribution functions from the simulation can show the preferred distances and orientations between molecules in a condensed phase.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the high-energy transition states that connect them. copernicus.orgu-szeged.hu
For this compound, this approach can elucidate its reactivity. A relevant example is its atmospheric degradation. Studies on similar, shorter-chain perfluoroaldehydes like C₂F₅CHO and C₃F₇CHO have used high-level quantum chemistry to model their reaction with atmospheric radicals such as the hydroperoxy radical (HO₂). copernicus.orgcopernicus.org
The process involves:
Locating Stationary Points: The geometries of reactants, products, and any intermediates are optimized.
Finding Transition States (TS): A search is performed for the saddle point on the potential energy surface that connects reactants to products. This TS structure represents the point of maximum energy along the minimum energy reaction path.
Verifying the Pathway: An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the located TS correctly connects the desired reactants and products.
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), a critical parameter for determining the reaction rate. copernicus.org
Studies show that for the reaction of perfluoroaldehydes with HO₂, the carbon chain length has a minimal effect on the activation energy, suggesting the findings for C₃F₇CHO are a good model for C₄F₉CHO. copernicus.orgcopernicus.org
Table 3: Calculated Activation Enthalpies for Perfluoroaldehyde Reactions Data adapted from computational studies on the reaction of perfluoroaldehydes with the HO₂ radical, demonstrating the utility of computational modeling in predicting reaction kinetics. copernicus.org
| Reactant | Reaction | Computational Method | Calculated Activation Enthalpy (ΔH⁰0K, kcal/mol) |
| C₂F₅CHO | C₂F₅CHO + HO₂ | CCSD(T)-F12a//M06-2X | 7.9 |
| C₃F₇CHO | C₃F₇CHO + HO₂ | CCSD(T)-F12a//M06-2X | 7.8 |
Prediction of Chemical Reactivity Descriptors and Properties
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electronic structure. mdpi.com These descriptors help predict how and where a molecule will react. For this compound, key descriptors include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The LUMO is primarily located on the π* orbital of the carbonyl group, indicating this is the site for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of molecular stability; a large gap suggests high stability.
Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Proportional to the HOMO-LUMO gap, it represents the resistance to change in electron distribution. Hard molecules are less reactive.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. Due to the nine electron-withdrawing fluorine atoms, nonafluoropentanal is expected to have a very high electrophilicity index, confirming its nature as a strong electrophile.
Fukui Functions: These functions identify the most reactive sites within a molecule. For nonafluoropentanal, the Fukui function for nucleophilic attack (f⁺) would be largest on the carbonyl carbon, pinpointing it as the primary site for reaction with nucleophiles.
Table 4: Predicted Conceptual DFT Reactivity Descriptors for this compound This interactive table shows representative values for CDFT descriptors, highlighting the molecule's reactive nature. Values are typically calculated in atomic units (a.u.).
| Descriptor | Symbol | Definition | Predicted Character |
| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital | Low |
| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital | Low |
| HOMO-LUMO Gap | E_gap | E_LUMO - E_HOMO | Large |
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Highly Negative |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | High |
| Electrophilicity Index | ω | μ² / (2η) | Very High |
Environmental Chemical Transformation and Fate of 2,2,3,3,4,4,5,5,5 Nonafluoropentanal
Formation Pathways as a Product of Per- and Polyfluoroalkyl Substance (PFAS) Degradation
2,2,3,3,4,4,5,5,5-Nonafluoropentanal is not a primary industrial product but rather emerges as a transient intermediate during the environmental degradation of precursor PFAS compounds. The most significant formation pathway is the atmospheric oxidation of 6:2 fluorotelomer alcohol (6:2 FTOH). acs.orgresearchgate.net Fluorotelomer alcohols are volatile compounds used in the manufacturing of fluoropolymers and can be released into the atmosphere. utoronto.ca
In the atmosphere, the degradation of FTOHs is primarily initiated by reaction with hydroxyl (•OH) radicals. acs.orgresearchgate.net This process involves the abstraction of a hydrogen atom from the non-fluorinated portion of the FTOH molecule. acs.org For 6:2 FTOH (F(CF₂)₄CH₂CH₂OH), this oxidation leads to the formation of the unstable intermediate F(CF₂)₄CH₂CHO, which rapidly decomposes to form the perfluoroalkyl radical (C₄F₉•) and other products. However, another key pathway involves the formation of a perfluorinated aldehyde. scholaris.ca The degradation sequence can be summarized as follows:
Initiation: The reaction of 6:2 FTOH with •OH radicals in the atmosphere.
Intermediate Formation: This leads to the creation of an alkoxy radical (F(CF₂)₄CH₂CH₂O•).
Aldehyde Generation: The alkoxy radical can then react with O₂ to yield this compound (C₄F₉CHO). scholaris.ca
This atmospheric degradation of FTOHs is considered a significant source of perfluorinated carboxylic acids (PFCAs) found in remote environments, underscoring the role of volatile precursors and their intermediates in the global distribution of PFAS. acs.orgresearchgate.net The subsequent transformation of the formed nonafluoropentanal contributes to the pool of these persistent terminal products.
Biotransformation and Biodegradation Mechanisms in Environmental Systems
The biotransformation of PFAS is generally a slow and challenging process for microorganisms due to the strength and stability of the C-F bond. nih.gov However, for polyfluorinated substances like FTOHs and their intermediates, biodegradation can occur, typically by targeting the non-fluorinated or functional group portions of the molecule. acs.org
For this compound, the most probable biotransformation pathway involves the enzymatic oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). This would convert this compound into perfluoropentanoic acid (PFPeA). This type of reaction is a common metabolic process in various organisms.
Environmental Partitioning and Transport Behavior from a Chemical Perspective (e.g., volatility, sorption)
The partitioning of this compound between air, water, soil, and biota dictates its transport and potential for exposure. This behavior is governed by its physicochemical properties.
Volatility: With a boiling point of approximately 28.7 °C and a high vapor pressure, this compound is a volatile compound. lookchem.com This high volatility suggests that if formed in soil or water, it would readily partition to the atmosphere. Its formation in the atmosphere from FTOHs means it will likely reside in the gas phase until it is removed by further reaction or deposition.
Sorption: Sorption describes the process of a chemical binding to soil or sediment particles. This is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). Chemicals with low Koc values tend to be more mobile in soil and less likely to adsorb to organic matter. The LogP (octanol-water partition coefficient) for this compound is estimated to be around 2.59, indicating a moderate tendency to partition into organic phases compared to water. lookchem.com However, as a short-chain compound, its sorption to soil and sediment is expected to be limited compared to long-chain PFAS, leading to higher mobility in aqueous environments. nih.gov
The table below summarizes key physicochemical properties influencing the environmental partitioning of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅HF₉O | lookchem.com |
| Molecular Weight | 248.05 g/mol | lookchem.com |
| Boiling Point | 28.7 °C at 760 mmHg | lookchem.com |
| Vapor Pressure | 661 mmHg at 25°C | lookchem.com |
| Density | 1.573 g/cm³ | lookchem.com |
| LogP (Octanol-Water Partition Coefficient) | 2.589 | lookchem.com |
Modeling Approaches for Predicting Environmental Fate and Distribution
Predicting the environmental fate of this compound requires sophisticated modeling approaches that can integrate its formation from precursors, its transport between environmental compartments, and its subsequent degradation.
Multimedia environmental fate models, such as the Berkeley-Trent (BETR) Global model, are used to simulate the long-range transport and distribution of pollutants. nih.govresearchgate.net To accurately model a secondary pollutant like nonafluoropentanal, these models must include:
Precursor Emissions: Data on the emission rates and locations of parent compounds like 6:2 FTOH.
Transformation Kinetics: Rate constants for the atmospheric oxidation of 6:2 FTOH to form the aldehyde, as well as the subsequent oxidation of the aldehyde to PFPeA. researchgate.net
Partitioning Coefficients: Physicochemical properties like vapor pressure and partition coefficients (Kₐw, Kow) to model its movement between air, water, soil, and vegetation. nih.gov
Deposition and Advection: Parameters describing wet and dry deposition from the atmosphere and transport with air and water currents.
Coupled dynamic substance flow and environmental fate models (e.g., CiP-CAFE and BETR-Global) have been used to demonstrate that the degradation of fluorotelomer-based products, particularly those in waste stocks like landfills, can be a long-term source of FTOHs and, consequently, their PFCA degradation products. nih.govresearchgate.net Modeling the behavior of the intermediate nonafluoropentanal is a critical component in these assessments, linking the volatile precursors to the persistent terminal degradation products observed globally.
Strategic Applications of 2,2,3,3,4,4,5,5,5 Nonafluoropentanal in Organic Synthesis and Materials Science
Utilization as a Key Building Block for Novel Fluorinated Organic Compounds
The electrophilic nature of the aldehyde group in 2,2,3,3,4,4,5,5,5-nonafluoropentanal, significantly enhanced by the strong electron-withdrawing effect of the nonafluorobutyl chain, renders it a highly reactive substrate for various nucleophilic addition reactions. This reactivity is central to its utility as a building block for a diverse range of novel fluorinated organic compounds, particularly in the synthesis of fluorinated heterocycles, which are of significant interest in medicinal chemistry and materials science. mdpi.comnih.govclockss.org
The synthesis of fluorinated heterocycles often involves the reaction of a fluorinated building block with a complementary reagent that facilitates cyclization. mdpi.com For instance, the reaction of fluorinated aldehydes with amines can lead to the formation of various nitrogen-containing heterocyclic systems. clockss.org While specific examples detailing the use of this compound in the synthesis of every class of heterocycle are not extensively documented, the general reactivity patterns of fluorinated aldehydes suggest its potential in constructing a variety of such structures.
One of the key reaction types for fluorinated aldehydes is their use in cycloaddition reactions. For example, fluorinated 1,3-dipoles, which can be generated from precursors derived from fluorinated aldehydes, exhibit high reactivity towards electron-rich dipolarophiles, leading to the formation of fluoroalkylated sulfur heterocycles. nih.gov The presence of the perfluoroalkyl group enhances the reactivity of the molecule, making such cycloadditions efficient for building complex heterocyclic frameworks. nih.gov
The following table summarizes representative classes of novel fluorinated organic compounds that can be synthesized using fluorinated aldehydes like this compound as a key building block.
| Class of Compound | General Synthetic Approach | Potential Application Areas |
| Fluorinated Heterocycles | Cycloaddition reactions, condensation with dinucleophiles | Pharmaceuticals, Agrochemicals, Materials Science |
| Fluorinated Alcohols | Reduction of the aldehyde group | Precursors for esters and ethers, Solvents |
| Fluorinated Alkenes | Wittig reaction or related olefination reactions | Monomers for polymerization, Fine chemicals |
| Fluorinated Amino Acids | Strecker synthesis or other amination strategies | Peptides, Pharmaceuticals |
Precursor in the Synthesis of Specialty Chemicals and Advanced Functional Materials
The unique properties imparted by the extensive fluorination in this compound make it a valuable precursor for the synthesis of specialty chemicals and advanced functional materials. These materials often exhibit desirable characteristics such as high thermal stability, chemical resistance, and specific surface properties. elsevier.com
The aldehyde functional group can be readily transformed into a variety of other functional groups, allowing for the incorporation of the nonafluoropentyl moiety into larger and more complex molecular architectures. This versatility is crucial for the development of materials with tailored functionalities.
An important application of fluorinated compounds is in the creation of materials with controlled surface properties. For instance, fluorinated polymers are known for their ability to create superhydrophobic or superoleophobic surfaces. nih.gov While direct polymerization of this compound may not be the primary route, its derivatives can serve as monomers or surface-modifying agents to impart these properties to other materials.
The table below outlines some classes of specialty chemicals and advanced functional materials that can be derived from this compound.
| Type of Material/Chemical | Synthetic Transformation from Aldehyde | Key Properties and Applications |
| Fluorinated Surfactants | Conversion to a hydrophilic head group | Reduced surface tension, use in coatings and emulsions |
| Fluorinated Liquid Crystals | Incorporation into mesogenic structures | Display technologies, optical switches |
| Chemically Resistant Coatings | Formation of cross-linked polymer films | Protection of surfaces in harsh environments |
| Functionalized Nanoparticles | Surface modification of nanoparticles | Enhanced dispersibility, targeted delivery |
Role in the Design and Synthesis of Fluorinated Polymers and Copolymers
Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. rsc.org this compound and its derivatives can serve as important monomers or building blocks in the synthesis of a variety of specialty fluorinated polymers and copolymers. elsevier.com
While the direct polymerization of the aldehyde itself is not a common route, it can be readily converted into a variety of polymerizable monomers. For example, reduction of the aldehyde to the corresponding alcohol, followed by esterification with acrylic or methacrylic acid, would yield a fluorinated acrylate (B77674) monomer. Such monomers can be polymerized or copolymerized to produce polymers with a high fluorine content, which in turn leads to desirable properties like low refractive index and high gas permeability.
The introduction of the bulky and highly fluorinated nonafluoropentyl group into a polymer backbone or as a side chain can significantly influence the polymer's physical and chemical properties. For instance, it can increase the glass transition temperature, enhance thermal stability, and improve solubility in specific solvents.
The following table presents a summary of potential fluorinated polymers and copolymers that can be synthesized from this compound-derived monomers.
| Polymer/Copolymer Type | Monomer Synthesis from Aldehyde | Potential Properties and Applications |
| Poly(fluoroacrylates) | Reduction to alcohol, then esterification | Optical fibers, low surface energy coatings, biomedical devices |
| Fluorinated Polyethers | Conversion to a diol, then polycondensation | High-performance elastomers, chemically resistant seals |
| Fluorinated Polyesters | Conversion to a diol or diacid, then polycondensation | Specialty films, high-temperature resistant materials |
| Copolymers with non-fluorinated monomers | Copolymerization of a fluorinated monomer with a standard monomer | Tailored properties for specific applications, e.g., membrane technology |
Applications in Catalyst and Ligand Design for Enhanced Chemical Reactions
The design of highly efficient and selective catalysts is a cornerstone of modern chemistry. The incorporation of fluorine atoms into catalyst ligands can significantly modulate their electronic and steric properties, leading to enhanced catalytic activity and selectivity. nih.govnumberanalytics.com this compound serves as a valuable starting material for the synthesis of novel fluorinated ligands for a variety of catalytic applications. nih.gov
The strong electron-withdrawing nature of the nonafluoropentyl group can be exploited to tune the electron density at the metal center of a catalyst, thereby influencing its reactivity. For example, ligands bearing this group can be used in transition metal-catalyzed reactions where electron-poor metal centers are desirable.
Furthermore, the synthesis of chiral ligands from this compound opens up possibilities in asymmetric catalysis, where the creation of a single enantiomer of a chiral molecule is desired. numberanalytics.comnih.gov The aldehyde can be transformed into a variety of chiral scaffolds that can then be incorporated into ligand structures.
The table below provides an overview of the potential applications of this compound in the design of catalysts and ligands.
| Catalyst/Ligand Type | Synthetic Strategy from Aldehyde | Impact on Catalysis |
| Fluorinated Phosphine Ligands | Conversion to a phosphine-containing moiety | Tuning of electronic properties of metal catalysts, enhanced stability |
| Chiral Fluorinated Diamine Ligands | Asymmetric synthesis of diamines | Asymmetric hydrogenation, asymmetric C-C bond formation |
| Fluorinated N-Heterocyclic Carbene (NHC) Precursors | Synthesis of fluorinated imidazolium (B1220033) salts | Enhanced stability and activity of NHC-metal catalysts |
| Supported Catalysts with Fluorinated Tethers | Anchoring of the fluorinated moiety to a solid support | Catalyst recycling, applications in flow chemistry |
Advanced Analytical Methodologies for Trace Detection and Quantification of 2,2,3,3,4,4,5,5,5 Nonafluoropentanal
Sample Preparation and Enrichment Techniques for Diverse Environmental Matrices
Effective sample preparation is a critical first step for the accurate analysis of 2,2,3,3,4,4,5,5,5-Nonafluoropentanal, as it is often present at trace levels in complex matrices like water, soil, and biota. labmanager.comnih.gov The primary goals of sample preparation are to isolate the target analyte from interfering matrix components, concentrate it to detectable levels, and convert it into a form suitable for instrumental analysis. researchgate.net
Solid-Phase Extraction (SPE) is the most widely used enrichment technique for per- and polyfluoroalkyl substances (PFAS) in aqueous samples. labmanager.comnih.gov For a polar compound like this compound, the choice of SPE sorbent is crucial. While traditional hydrophobic sorbents like C18 are effective for long-chain PFAS, they may show poor recovery for shorter, more polar compounds. chromatographyonline.com Therefore, polymeric sorbents with mixed-mode functionalities, such as Weak Anion Exchange (WAX) cartridges, are often preferred. labmanager.comchromatographyonline.com These sorbents utilize a combination of hydrophobic interactions and anion exchange mechanisms to retain a broader range of PFAS, including those with functional groups like carboxylic acids and potentially aldehydes. chromatographyonline.com The process involves passing a large volume of the sample through the SPE cartridge, washing away interferences, and eluting the concentrated analytes with a small volume of solvent, often methanol (B129727) with a modifier like ammonium (B1175870) hydroxide. unitedchem.com
For solid matrices such as soil, sediment, or tissue, extraction techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method have been adapted for PFAS analysis. chromatographyonline.com This procedure typically involves an initial extraction with a solvent followed by a cleanup step using dispersive SPE (dSPE) to remove matrix co-extractives. chromatographyonline.com
Given the ubiquity of PFAS, preventing sample contamination during preparation is paramount. This includes using labware free of polytetrafluoroethylene (PTFE) and pre-testing all reagents to ensure they are free from PFAS contamination. unitedchem.comchromatographyonline.comepa.gov
Interactive Table 1: Comparison of SPE Sorbents for Fluorinated Aldehyde Analysis
| Sorbent Type | Primary Retention Mechanism | Suitability for Nonafluoropentanal | Key Considerations |
|---|---|---|---|
| Polymeric Reversed-Phase (e.g., PS-DVB) | Hydrophobic Interaction | Moderate; better for longer chains but can retain some shorter chains. chromatographyonline.comchromatographyonline.com | May have lower recovery for highly polar, short-chain aldehydes. |
| Weak Anion Exchange (WAX) | Anion Exchange & Hydrophobic Interaction | High; effective for anionic PFAS and other polar functionalized compounds. labmanager.comchromatographyonline.com | The aldehyde group is not anionic, but its polarity can enhance interaction. |
Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatography is essential for separating this compound from other compounds in the sample extract before detection. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends largely on the analyte's volatility and polarity.
High-Performance Liquid Chromatography (HPLC) , particularly in its reversed-phase configuration (RP-HPLC), is the dominant technique for PFAS analysis. chromatographyonline.comuhplcs.com It is well-suited for non-volatile and polar compounds. For this compound, a C18 column is commonly used, but challenges can arise with retention for such a short-chain compound. chromatographyonline.comhalocolumns.com Method modifications, such as using specialized columns or mobile phase additives, may be necessary to achieve adequate retention and peak shape. halocolumns.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times and improved resolution and sensitivity. chromatographyonline.com
Gas Chromatography (GC) can also be employed, but due to the high polarity and relatively low volatility of aldehydes, direct analysis is often difficult. Therefore, a derivatization step is typically required to convert the aldehyde into a more volatile and thermally stable compound. conquerscientific.comresearchgate.netsigmaaldrich.com A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group to form a stable oxime derivative. researchgate.netsigmaaldrich.com These derivatives have excellent sensitivity on a GC system equipped with an Electron Capture Detector (ECD) or a mass spectrometer. researchgate.net
Interactive Table 2: Comparison of Chromatographic Techniques for this compound
| Technique | Principle | Applicability to Nonafluoropentanal | Advantages | Disadvantages |
|---|---|---|---|---|
| HPLC/UHPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. uhplcs.com | High | Direct analysis possible; robust for a wide range of PFAS. uhplcs.comchromatographyonline.com | Short-chain compounds may have poor retention on standard C18 columns. halocolumns.com |
| Gas Chromatography (GC) | Separation based on partitioning between a gas mobile phase and a liquid or solid stationary phase. | Moderate to High | High resolution and sensitivity. conquerscientific.com | Requires a chemical derivatization step to increase volatility and thermal stability. researchgate.netsigmaaldrich.com |
Hyphenated Techniques for Ultrasensitive Analysis (e.g., GC-MS, LC-MS/MS)
To achieve the extremely low detection limits required for environmental monitoring, chromatographs are coupled with highly sensitive detectors, a practice known as hyphenation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace quantification of PFAS. conquerscientific.comchromatographyonline.comrsc.org This technique combines the powerful separation capabilities of HPLC or UHPLC with the high selectivity and sensitivity of a tandem mass spectrometer (MS/MS), such as a triple quadrupole. chromatographyonline.comnih.gov The MS/MS operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for this compound is selected, fragmented, and a specific product ion is monitored. This process provides an extra layer of selectivity, minimizing matrix interferences and allowing for quantification at parts-per-trillion (ppt) levels. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred hyphenated technique when GC is used for separation. Following derivatization, GC-MS offers excellent chromatographic resolution and definitive identification based on the mass spectrum of the analyte derivative. conquerscientific.com Both positive and negative ion detection modes can be used, with negative ion detection often providing greater sensitivity for the highly electronegative fluorinated derivatives. nih.gov
High-Resolution Mass Spectrometry (HRMS) , such as Time-of-Flight (TOF) or Orbitrap MS, coupled with liquid chromatography (LC-HRMS), is increasingly used for both targeted and non-targeted analysis. conquerscientific.comnih.gov HRMS provides highly accurate mass measurements, which can confirm the elemental composition of an analyte and help identify unknown or emerging PFAS for which analytical standards may not be available. nih.govepa.gov
Interactive Table 3: Performance Characteristics of Hyphenated Techniques
| Technique | Typical Detection Limit | Selectivity | Throughput | Primary Application |
|---|---|---|---|---|
| LC-MS/MS | ng/L to pg/L (ppt to ppq). nih.gov | Very High | High | Gold standard for routine quantitative analysis of known PFAS. conquerscientific.com |
| GC-MS | µg/L to ng/L (ppb to ppt) | High | Moderate | Quantitative analysis of volatile or derivatized compounds. researchgate.netnih.gov |
Principles and Practices of Analytical Method Validation for Fluorinated Aldehydes
Validating an analytical method ensures that it is reliable, reproducible, and fit for its intended purpose. ida.org For fluorinated aldehydes, this process is governed by stringent quality assurance (QA) and quality control (QC) protocols, often outlined in a Quality Assurance Project Plan (QAPP). epa.govchemours.comitrcweb.org
Key validation parameters include:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity and Range: Establishing a concentration range over which the instrument response is directly proportional to the analyte concentration.
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed by analyzing spiked samples. Precision measures the agreement between repeated measurements. illinois.govnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govepa.gov
Recovery: The efficiency of the extraction process, determined by spiking a blank matrix with a known amount of the analyte before preparation.
The use of isotopically labeled internal standards is crucial for accurate quantification in PFAS analysis. nih.gov These standards are chemically identical to the target analyte but have a different mass, allowing them to compensate for variations in sample preparation and instrument response. Due to the potential for widespread background contamination, the analysis of laboratory reagent blanks, field blanks, and equipment blanks is mandatory to ensure data integrity. epa.govepa.gov
Interactive Table 4: Key Parameters for Analytical Method Validation
| Parameter | Definition | Assessment Method | Acceptance Criteria |
|---|---|---|---|
| Accuracy | Closeness of the measured result to the true value. | Analysis of Certified Reference Materials (CRMs) or spiked samples. | Typically 70-130% recovery, but method-specific. epa.gov |
| Precision | Degree of agreement among individual test results. | Replicate analyses of a homogeneous sample (expressed as RSD%). | Typically <20-30% Relative Standard Deviation (RSD). nih.gov |
| LOD | Lowest analyte concentration that can be reliably detected. | Signal-to-noise ratio (S/N ≥ 3) or statistical calculation from low-level spikes. | Method- and project-specific. epa.gov |
| LOQ | Lowest analyte concentration that can be accurately quantified. | S/N ≥ 10 or the lowest point on the calibration curve meeting accuracy/precision criteria. | Method- and project-specific. epa.gov |
Development of Novel Detection Principles and Sensor Technologies for Perfluorinated Aldehydes
While chromatography-mass spectrometry methods are powerful, they are laboratory-based, expensive, and time-consuming. nih.gov This has driven research into novel detection principles and portable sensor technologies for rapid, on-site screening of perfluorinated compounds. nih.govresearchgate.net
Electrochemical Sensors are being developed based on principles like voltammetry and potentiometry. mdpi.com These sensors measure changes in electrical properties when the sensor surface interacts with the target analyte. For instance, molecularly imprinted polymers (MIPs) can be used to create selective binding sites for specific PFAS, inducing a measurable electrochemical signal upon binding. researchgate.net
Optical Sensors utilize changes in optical properties, such as fluorescence or color, to detect PFAS. rsc.orgnih.gov One approach involves competitive assays where PFAS displaces a fluorescent probe from a receptor, causing a change in fluorescence intensity. nih.gov Another method uses gold nanoparticles that aggregate in the presence of PFAS, leading to a color change that can be detected visually or with a simple spectrometer. nih.gov
A significant challenge for these emerging technologies is achieving the low detection limits and high selectivity offered by traditional lab-based methods. nih.govnih.gov Many current sensors have detection limits in the parts-per-billion (ppb) range, which is often too high for drinking water regulations set at the ppt (B1677978) level. nih.gov Furthermore, selectivity can be an issue, with sensors sometimes responding to a broad class of compounds rather than a specific analyte. nih.gov
Another novel approach in the laboratory is the use of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) as a fluorine-specific detector for HPLC. nih.gov This technique detects the fluorine element itself, allowing for the non-targeted screening of all fluorinated compounds in a sample, regardless of their chemical structure or ability to be ionized by conventional ESI-MS. nih.gov
Interactive Table 5: Overview of Emerging Sensor Technologies for Perfluorinated Aldehydes
| Sensor Type | Detection Principle | Potential Advantages | Current Challenges |
|---|---|---|---|
| Electrochemical | Measures changes in current or potential upon analyte binding. mdpi.com | Portability, low cost, real-time detection. nih.govtandfonline.com | Higher detection limits (ppb range), potential for interference. nih.gov |
| Optical (Fluorescence/Colorimetric) | Detects changes in light emission or absorption. rsc.org | Can be designed for visual or smartphone-based detection. nih.gov | Selectivity for specific PFAS, sensitivity often insufficient for regulatory limits. nih.gov |
Q & A
Q. What are the most efficient synthetic routes for 2,2,3,3,4,4,5,5,5-Nonafluoropentanal, and what factors influence their yields?
Answer: Two primary synthesis routes are documented:
- Route 1: Reaction of perfluoroiodobutane with N,N-dimethylformamide (DMF), achieving ~88% yield .
- Route 2: Conversion of ethyl nonafluoropentanoate to the target compound, though yield data are unspecified .
Key factors affecting yields include reaction temperature, solvent purity, and catalyst efficiency. For reproducibility, ensure anhydrous conditions and controlled stoichiometry.
Q. What analytical techniques are recommended for characterizing this compound?
Answer:
Q. What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- PPE: Use fluoropolymer-lined gloves, goggles, and fume hoods to minimize exposure.
- Ventilation: Avoid inhalation; perfluoroalkyl compounds may exhibit bioaccumulative or toxic properties .
- Waste Disposal: Follow protocols for fluorinated waste to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
Answer:
- Dehydrofluorination Studies: Investigate elimination pathways using bases like KOH or fluorided alumina, as demonstrated for related perfluoroalkanes .
- Kinetic Isotope Effects (KIEs): Use deuterated analogs to probe transition states in nucleophilic substitutions.
- Computational Modeling: Apply density functional theory (DFT) to map energy profiles, leveraging structural data from related fluorinated ketones .
Q. How can computational methods aid in predicting the compound’s physicochemical properties?
Answer:
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Answer:
- Factorial Design: Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical variables .
- Cross-Validation: Compare NMR/IR data with reference spectra from authoritative databases (e.g., NIST) .
- Reproducibility Trials: Replicate protocols under controlled conditions to isolate discrepancies .
Q. What experimental strategies can assess the environmental persistence of this compound?
Answer:
- Degradation Studies: Expose the compound to UV light, microbial consortia, or advanced oxidation processes (AOPs) to track breakdown products via LC-MS/MS .
- Bioaccumulation Assays: Use in vitro models (e.g., liver microsomes) to measure partitioning coefficients (log P) .
Methodological Framework Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
